Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Morpholine Analog (CAS 68615-48-5)
The target compound (MW 331.8 g/mol, C18H18ClNO3) carries a 2-phenyl substituent on the morpholine ring that is absent in the simpler analog 2-(4-Chlorophenoxy)-1-(4-morpholinyl)ethanone (MW 255.7 g/mol, C12H14ClNO3) . This 76.1 Da mass increment reflects the addition of a phenyl group (C6H5, 77.1 Da theoretical) and fundamentally alters the lipophilic character of the molecule. The computed XLogP3 for the target compound is approximately 3.0, compared to approximately 1.1 for the unsubstituted morpholine analog , representing a ~1.9 log unit increase in calculated lipophilicity. This difference predicts substantially different membrane partitioning behavior, plasma protein binding, and CNS penetration potential between the two compounds.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 331.8 g/mol; XLogP3 ≈ 3.0 (computed) |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-1-(4-morpholinyl)ethanone (CAS 68615-48-5): MW = 255.7 g/mol; XLogP3 ≈ 1.1 (computed) |
| Quantified Difference | ΔMW = +76.1 g/mol; ΔXLogP3 ≈ +1.9 log units |
| Conditions | Computed physicochemical properties based on chemical structure; no experimental logP or logD data identified for the target compound. |
Why This Matters
A 1.9 log unit increase in XLogP3 predicts significantly enhanced membrane permeability and CNS partitioning potential, which is critical for any neuroscience-targeted screening program selecting among morpholine-based compound libraries.
